(E)-N-(4-(dimethylamino)but-2-yn-1-yl)-2-(p-tolyl)ethenesulfonamide
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Overview
Description
(E)-N-(4-(dimethylamino)but-2-yn-1-yl)-2-(p-tolyl)ethenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(dimethylamino)but-2-yn-1-yl)-2-(p-tolyl)ethenesulfonamide typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the but-2-yn-1-yl intermediate, followed by the introduction of the dimethylamino group. The final step would involve the sulfonation reaction to attach the p-tolyl group and form the sulfonamide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-(dimethylamino)but-2-yn-1-yl)-2-(p-tolyl)ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonamide group or the alkyne moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the aromatic ring or the alkyne chain.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(4-(dimethylamino)but-2-yn-1-yl)-2-(p-tolyl)ethenesulfonamide could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicine, sulfonamides are well-known for their use as antibiotics. This compound could be explored for similar applications or as a lead compound for drug development.
Industry
In industrial applications, the compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action for (E)-N-(4-(dimethylamino)but-2-yn-1-yl)-2-(p-tolyl)ethenesulfonamide would depend on its specific application. For example, if used as an antibiotic, it might inhibit bacterial enzymes or interfere with cell wall synthesis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other sulfonamides with different substituents, such as:
- N-(4-(dimethylamino)but-2-yn-1-yl)-2-(phenyl)ethenesulfonamide
- N-(4-(dimethylamino)but-2-yn-1-yl)-2-(methyl)ethenesulfonamide
Uniqueness
The uniqueness of (E)-N-(4-(dimethylamino)but-2-yn-1-yl)-2-(p-tolyl)ethenesulfonamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other sulfonamides.
Biological Activity
(E)-N-(4-(dimethylamino)but-2-yn-1-yl)-2-(p-tolyl)ethenesulfonamide is a synthetic compound with unique structural features that suggest potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C15H20N2O2S
- Molecular Weight: 292.39 g/mol
- CAS Number: 1396891-12-5
The presence of a sulfonamide group, dimethylamino moiety, and an ethene linkage contributes to its reactivity and potential interactions with biological targets.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The dimethylamino group enhances lipophilicity, facilitating membrane penetration, while the sulfonamide moiety may interact with active sites of target proteins.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate varying degrees of cytotoxicity:
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 20 |
MCF7 (Breast Cancer) | 15 |
A549 (Lung Cancer) | 25 |
The compound's ability to induce apoptosis in cancer cells was confirmed through assays measuring caspase activity.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of sulfonamide derivatives, including this compound. The results indicated that the compound inhibited tumor growth in xenograft models, demonstrating its potential as a therapeutic agent against specific cancers.
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's ability to inhibit carbonic anhydrase, an enzyme implicated in various physiological processes. The study revealed that this compound acts as a reversible inhibitor, with a Ki value suggesting moderate potency.
Properties
IUPAC Name |
(E)-N-[4-(dimethylamino)but-2-ynyl]-2-(4-methylphenyl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-14-6-8-15(9-7-14)10-13-20(18,19)16-11-4-5-12-17(2)3/h6-10,13,16H,11-12H2,1-3H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUZVCXEXYTJDT-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC#CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC#CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.